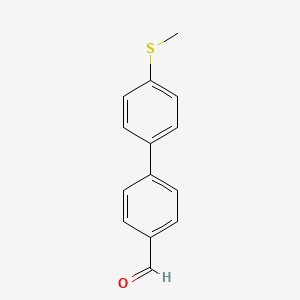

4'-Methylsulfanyl-biphenyl-4-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylsulfanylphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12OS/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQQOUGEPPIVBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60362752 | |

| Record name | 4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221018-02-6 | |

| Record name | 4′-(Methylthio)[1,1′-biphenyl]-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221018-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 221018-02-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methylsulfanyl-biphenyl-4-carbaldehyde is a biphenyl derivative of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive aldehyde group and a methylsulfanyl moiety, makes it a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents and functional materials.[1] The biphenyl scaffold is a privileged structure in drug discovery, and the sulfur-containing group can influence the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of a robust synthetic route to this compound and details its full characterization.

Synthesis of this compound via Suzuki-Miyaura Coupling

The most efficient and widely adopted method for the synthesis of unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.[2] For the synthesis of this compound, this involves the coupling of (4-(methylthio)phenyl)boronic acid with 4-bromobenzaldehyde.

The general scheme for this Suzuki-Miyaura coupling reaction is as follows:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Causality Behind Experimental Choices

-

Catalyst: A palladium(0) species is the active catalyst. Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to palladium(0). Triphenylphosphine is used as a ligand to stabilize the palladium catalyst and facilitate the reaction.[4]

-

Base: A base is crucial for the transmetalation step of the catalytic cycle. Sodium carbonate is a mild and effective base for this purpose.[4]

-

Solvent System: A mixture of an organic solvent (like toluene or 1-propanol) and an aqueous solution of the base is typically used to dissolve both the organic reactants and the inorganic base.[3][4]

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (4-(methylthio)phenyl)boronic acid (1.2 equivalents), 4-bromobenzaldehyde (1.0 equivalent), and sodium carbonate (2.0 equivalents).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas, such as nitrogen or argon. This is repeated three times to ensure an oxygen-free environment, which is crucial as the palladium(0) catalyst can be sensitive to oxygen.

-

Addition of Catalyst and Solvents: To the flask, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents). Then, add a degassed mixture of toluene and water (e.g., a 4:1 ratio).

-

Reaction: Heat the reaction mixture to reflux (typically around 90-100 °C) with vigorous stirring.[3]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).[3]

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.[4]

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of organic molecules.

Physical Properties

| Property | Value |

| Molecular Formula | C14H12OS[5] |

| Molecular Weight | 228.31 g/mol [5] |

| Appearance | Off-white to yellow solid |

| Melting Point | Expected to be similar to related biphenyl aldehydes (e.g., 4-biphenylcarboxaldehyde melts at 58-59 °C)[4] |

Spectroscopic Data

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the methylsulfanyl protons.

-

Aldehyde Proton (CHO): A singlet around δ 10.0 ppm.

-

Aromatic Protons: A series of doublets and triplets in the range of δ 7.2-8.0 ppm, corresponding to the protons on the two phenyl rings.

-

Methylsulfanyl Protons (S-CH3): A singlet around δ 2.5 ppm.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Aldehyde Carbonyl Carbon (C=O): A signal around δ 192 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 125-150 ppm).

-

Methylsulfanyl Carbon (S-CH3): A signal in the aliphatic region, typically around δ 15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

C=O Stretch (Aldehyde): A strong absorption band around 1700 cm-1.[4]

-

C-H Stretch (Aromatic): Signals above 3000 cm-1.

-

C-H Stretch (Aliphatic): Signals just below 3000 cm-1.

-

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm-1 region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.

-

Molecular Ion Peak (M+): A peak at m/z = 228.31, corresponding to the molecular weight of the compound.[5] Electrospray ionization (ESI) may show the [M+H]+ peak at m/z = 229.32.[6]

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the synthesis of this compound. The detailed protocol and characterization data presented in this guide offer a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the successful preparation and validation of this important chemical building block.

References

physicochemical properties of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde

An In-Depth Technical Guide to the Physicochemical Properties of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde

For inquiries into advanced intermediates, this guide serves as a foundational document for researchers, medicinal chemists, and professionals in drug development. It details the core physicochemical properties, synthesis, and analytical characterization of this compound.

Introduction

The biphenyl scaffold is a quintessential "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[1] The strategic introduction of functional groups onto this core structure allows for the fine-tuning of its steric, electronic, and pharmacokinetic properties. This compound is one such derivative, incorporating a versatile carbaldehyde group, a prime handle for subsequent synthetic modifications, and a methylsulfanyl (thioether) moiety. The thioether is of particular interest as it can be oxidized to the corresponding sulfoxide or sulfone, providing a powerful tool to modulate polarity, solubility, and metabolic stability in drug discovery programs.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines a robust synthetic protocol based on established palladium-catalyzed cross-coupling reactions, and details the analytical methodologies required for its unambiguous characterization.

Section 1: Chemical Identity and Physicochemical Properties

Precise identification and understanding of core physical properties are paramount for the effective use of any chemical intermediate in a research and development setting.

Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | 4'-(Methylsulfanyl)-[1,1'-biphenyl]-4-carbaldehyde | - |

| CAS Number | 221018-02-6 | [2] |

| Molecular Formula | C₁₄H₁₂OS | [2] |

| Molecular Weight | 228.31 g/mol | [2] |

| Canonical SMILES | CS1=CC=C(C=C1)C2=CC=C(C=C2)C=O | - |

| InChI Key | Not readily available | - |

Physical and Chemical Properties

The experimental data for this compound is not extensively published. The properties below are a combination of available data and expert predictions based on structurally analogous compounds, such as 4-biphenylcarboxaldehyde and 4'-methylbiphenyl-4-carboxaldehyde.

| Property | Value / Observation | Justification / Source |

| Appearance | Predicted: White to off-white crystalline solid or powder. | Based on analogs like 4-biphenylcarboxaldehyde and 4'-methylbiphenyl-4-carboxaldehyde.[3][4] |

| Melting Point | Not experimentally determined in cited literature. For comparison, 4-biphenylcarboxaldehyde melts at 57-59 °C. | [5] |

| Boiling Point | Not experimentally determined in cited literature. For comparison, 4-biphenylcarboxaldehyde boils at 184 °C / 11 mmHg. | [5] |

| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone; sparingly soluble in alcohols; and insoluble in water. | Based on the largely nonpolar biphenyl structure and solubility of related compounds. |

Section 2: Synthesis and Mechanistic Insights

The formation of the C-C bond between the two phenyl rings is the crucial step in synthesizing biphenyl derivatives. The Suzuki-Miyaura cross-coupling reaction is the industry-standard method due to its exceptional functional group tolerance, mild reaction conditions, and high yields.[6][7]

Recommended Synthetic Approach: Suzuki-Miyaura Coupling

This pathway involves the palladium-catalyzed reaction between an arylboronic acid (or its ester) and an aryl halide. For the synthesis of the title compound, the most logical precursors are (4-formylphenyl)boronic acid and 4-bromothioanisole.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory-specific conditions and reagent purity.

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (4-formylphenyl)boronic acid (1.2 equivalents), potassium carbonate (K₂CO₃, 3.0 equivalents), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.03 equivalents).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Reagent Addition: Under a positive pressure of inert gas, add 4-bromothioanisole (1.0 equivalent) followed by the solvent system (e.g., a 4:1:1 mixture of Toluene:Ethanol:Water).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.

Mechanistic Causality: The Palladium Catalytic Cycle

The efficacy of the Suzuki coupling lies in its well-understood catalytic cycle, which efficiently forms the biaryl bond while regenerating the active catalyst.[7]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (4-bromothioanisole) bond, forming a Pd(II) intermediate.

-

Transmetalation: The boronic acid, activated by the base, transfers its organic group (the 4-formylphenyl moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: The two aryl groups on the palladium complex are eliminated to form the final biphenyl product, regenerating the active Pd(0) catalyst which re-enters the cycle.

Section 3: Spectroscopic Characterization and Analysis

Unambiguous structural confirmation and purity assessment are critical. A combination of NMR, IR, and MS provides a self-validating system for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. Below are the predicted chemical shifts (δ) in ppm, referenced against TMS, for a CDCl₃ solution.

Predicted ¹H NMR Spectrum:

-

~10.05 ppm (singlet, 1H): The aldehyde proton (-CHO), highly deshielded.[4][8]

-

~7.95 ppm (doublet, 2H): Aromatic protons ortho to the aldehyde group.

-

~7.70 ppm (doublet, 2H): Aromatic protons meta to the aldehyde group.

-

~7.55 ppm (doublet, 2H): Aromatic protons ortho to the methylsulfanyl group.

-

~7.30 ppm (doublet, 2H): Aromatic protons meta to the methylsulfanyl group.

-

~2.50 ppm (singlet, 3H): The methyl protons of the methylsulfanyl group (-SCH₃).

Predicted ¹³C NMR Spectrum:

-

~192.0 ppm: Aldehyde carbonyl carbon.[4]

-

~147.0 - 135.0 ppm: Quaternary aromatic carbons and the aromatic carbon attached to the sulfur.

-

~130.0 - 126.0 ppm: Aromatic C-H carbons.

-

~15.5 ppm: Methyl carbon of the methylsulfanyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3030 | C-H Stretch | Aromatic C-H |

| ~2920 | C-H Stretch | Methyl (-CH₃) |

| ~2820, ~2720 | C-H Stretch (Fermi doublet) | Aldehyde (O=C-H) |

| ~1705 | C=O Stretch | Aldehyde Carbonyl |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~700-600 | C-S Stretch | Thioether (C-S) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z ≈ 228, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

m/z 199: Loss of the aldehyde group (-CHO).

-

m/z 181: Loss of the methylsulfanyl group (-SCH₃).

-

Section 4: Reactivity and Potential Applications

The true value of this compound lies in its potential as a versatile building block.

-

Aldehyde Moiety: The aldehyde is a gateway to numerous transformations, including:

-

Oxidation to the corresponding carboxylic acid.

-

Reduction to a benzyl alcohol.

-

Reductive amination to form various amine derivatives.

-

Wittig reactions for carbon chain extensions.

-

Formation of Schiff bases by condensation with primary amines.

-

-

Methylsulfanyl Moiety: The thioether group is not merely a placeholder. It can be selectively oxidized to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃). This transformation is a common strategy in medicinal chemistry to:

-

Increase polarity and aqueous solubility.

-

Introduce a hydrogen bond acceptor.

-

Modulate the electronic properties of the aromatic ring.

-

Alter the metabolic profile of a potential drug candidate.

-

Given these features, this compound is an excellent starting material for the synthesis of novel compounds in agrochemical research, materials science (e.g., for organic light-emitting diodes), and particularly in the development of pharmaceuticals targeting a wide array of diseases.[9][10]

Conclusion

This compound is a high-value chemical intermediate characterized by its privileged biphenyl core and dual functional handles. While detailed experimental data is sparse, its properties can be reliably predicted from analogous structures. Its synthesis is readily achievable through robust and scalable Suzuki-Miyaura coupling protocols. The analytical techniques outlined herein provide a clear path for its rigorous characterization, ensuring its quality and suitability for advanced applications in chemical and pharmaceutical research.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. 4'-Methylbiphenyl-4-carboxaldehyde, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. rsc.org [rsc.org]

- 5. 4-Biphenylcarboxaldehyde | 3218-36-8 [chemicalbook.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. chemimpex.com [chemimpex.com]

- 10. 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde|CAS 1372096-40-6 [benchchem.com]

An In-depth Technical Guide to 4'-Methylsulfanyl-biphenyl-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde, a biphenyl derivative with potential applications in medicinal chemistry and materials science. We will delve into its chemical identity, structural characteristics, a robust synthesis protocol, and the scientific rationale behind its potential utility in drug discovery.

Core Compound Identification and Properties

Chemical Identity:

-

Systematic Name: 4'-(Methylsulfanyl)-[1,1'-biphenyl]-4-carbaldehyde

-

Common Synonyms: 4'-(Methylthio)-[1,1'-biphenyl]-4-carboxaldehyde, 4-(4-Methylsulfanylphenyl)benzaldehyde

-

CAS Number: 221018-02-6

-

Molecular Formula: C₁₄H₁₂OS

-

Molecular Weight: 228.31 g/mol

Physicochemical Properties:

| Property | Value | Source |

| Melting Point | 100.1-102.2 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 387.1 ± 35.0 °C (at 760 mmHg) | --INVALID-LINK-- |

| Density (Predicted) | 1.17 ± 0.1 g/cm³ | --INVALID-LINK-- |

Molecular Structure and Key Features

The structure of this compound consists of a biphenyl core, which is a privileged scaffold in medicinal chemistry known for its rigid yet conformationally flexible nature. This core is functionalized with two key groups at opposite ends (para positions):

-

An Aldehyde Group (-CHO) at the 4-position: This electron-withdrawing group is a versatile chemical handle for a wide array of synthetic transformations. It can readily participate in reactions such as reductive amination to form amines, Wittig reactions to form alkenes, and oxidation to form a carboxylic acid, providing a gateway to a diverse library of derivatives.

-

A Methylsulfanyl Group (-SCH₃) at the 4'-position: Also known as a methylthio group, this functionality significantly influences the molecule's electronic and physicochemical properties. The sulfur atom can be oxidized to form sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃) moieties. This oxidation state modulation is a key strategy in drug design to fine-tune properties like solubility, metabolic stability, and receptor binding interactions. The methylsulfonyl group, in particular, is a well-known bioisostere for other functional groups and is present in numerous approved drugs.[1]

The strategic placement of these functional groups makes this molecule an attractive building block for creating complex molecules with potential biological activity.

References

The Pharmacological Potential of Biphenyl Carbaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Biphenyl Scaffold as a Privileged Structure in Medicinal Chemistry

The biphenyl moiety, characterized by two interconnected phenyl rings, represents a "privileged structure" in the realm of drug discovery and development.[1][2] This scaffold's unique stereochemical properties and its presence in a wide array of medicinally active compounds and natural products underscore its significance.[2] Biphenyl derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The introduction of a carbaldehyde (aldehyde) functional group onto the biphenyl backbone creates a versatile chemical entity. The electrophilic nature of the aldehyde carbon and its capacity to form Schiff bases and other derivatives make biphenyl carbaldehydes attractive starting points for the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the potential biological activities of biphenyl carbaldehyde derivatives, synthesizing current research to offer insights for researchers, scientists, and drug development professionals.

Anticancer Activities: Targeting Cell Proliferation and Survival

Biphenyl derivatives have shown notable promise as anticancer agents, with various analogs exhibiting cytotoxicity against a range of cancer cell lines.[1] While research specifically on biphenyl carbaldehyde derivatives is emerging, studies on related structures provide compelling evidence of their potential. A key mechanism of action for many anticancer compounds is the induction of apoptosis, or programmed cell death.

One promising avenue is the development of Schiff base derivatives from biphenyl-4-carbaldehyde. These compounds have demonstrated noteworthy cytotoxic activity against cancer cell lines. For instance, certain bis-biphenyl salicylaldehyde Schiff base derivatives have shown selective cytotoxicity against the MDA-MB-231 breast cancer cell line.[3] The presence of specific functional groups on these derivatives, such as nitro and methoxy groups, appears to be crucial for their anticancer effects, highlighting the importance of structure-activity relationship (SAR) studies.[4]

The proposed mechanism for the anticancer activity of some biphenyl derivatives involves the induction of apoptosis through the intrinsic pathway. This pathway is characterized by mitochondrial dysfunction, leading to the release of cytochrome c and the subsequent activation of a cascade of caspase enzymes, ultimately resulting in cell death.

References

- 1. researchgate.net [researchgate.net]

- 2. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]

- 3. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Methylsulfanyl Group in Biphenyl Compounds: A Strategic Tool in Modern Drug Discovery

An In-depth Technical Guide:

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic functionalization of this scaffold is paramount to modulating a compound's physicochemical properties, pharmacokinetics, and pharmacodynamics. Among the vast arsenal of functional groups available to the medicinal chemist, the methylsulfanyl (-SCH₃) group, also known as the methylthio group, has emerged as a versatile and impactful substituent. This guide provides a comprehensive technical overview of the multifaceted role of the methylsulfanyl group in the context of biphenyl-containing compounds. We will delve into its fundamental physicochemical characteristics, explore its intricate metabolic pathways, and analyze its application as a strategic bioisostere in drug design. This analysis is supported by field-proven insights, detailed experimental protocols, and case studies, particularly within the realm of enzyme inhibition, to provide researchers, scientists, and drug development professionals with a thorough understanding of how to leverage this unique functional group for the optimization of next-generation therapeutics.

Introduction: The Biphenyl Scaffold and the Need for Strategic Functionalization

Biphenyls, characterized by two interconnected phenyl rings, represent a foundational motif in a wide array of pharmacologically active molecules.[1][2] The rotational flexibility around the pivotal C-C bond and the extensive surface area for modification make this scaffold an ideal starting point for drug design.[1][3] However, unsubstituted biphenyl is a simple hydrocarbon with poor drug-like properties.[3][4] Therefore, its utility is unlocked through the introduction of functional groups that govern its interaction with biological targets and its behavior within a physiological environment.

The choice of substituent is a critical decision in the lead optimization process. It influences a cascade of properties including:

-

Potency and Selectivity: Modifying electronic and steric profiles to enhance binding affinity for the target protein.

-

Pharmacokinetics (ADME): Tuning solubility, permeability, and metabolic stability to ensure the drug reaches its target and has an appropriate residence time.

-

Safety Profile: Mitigating off-target effects and avoiding the formation of toxic metabolites.

The methylsulfanyl (-SCH₃) group, while perhaps less common than its oxygen analog, the methoxy group (-OCH₃), offers a unique combination of properties that can address specific challenges in drug development.[5][6]

Physicochemical and Stereochemical Impact of the Methylsulfanyl Group

The introduction of a methylsulfanyl group onto a biphenyl ring imparts distinct characteristics that differentiate it from other common substituents.

Electronic Effects and Lipophilicity

The sulfur atom in a methylsulfanyl group is less electronegative than oxygen, resulting in different electronic effects compared to a methoxy group. It acts as a weak π-donor through resonance and a weak σ-acceptor through induction. This nuanced electronic profile can subtly alter the acidity or basicity of nearby groups and influence key binding interactions such as hydrogen bonds or π-stacking.

From a lipophilicity standpoint, the -SCH₃ group is more lipophilic than the -OCH₃ group. This increased lipophilicity can enhance membrane permeability and, in some cases, improve binding to hydrophobic pockets within a target protein. However, it must be carefully balanced to maintain adequate aqueous solubility.

Table 1: Comparison of Physicochemical Properties of Common Substituents

| Functional Group | Symbol | Hansch Lipophilicity Parameter (π) | Hammett Meta Constant (σm) | Hammett Para Constant (σp) |

| Hydrogen | -H | 0.00 | 0.00 | 0.00 |

| Methyl | -CH₃ | 0.56 | -0.07 | -0.17 |

| Methoxy | -OCH₃ | -0.02 | 0.12 | -0.27 |

| Methylsulfanyl | -SCH₃ | 0.61 | 0.15 | 0.00 |

| Chloro | -Cl | 0.71 | 0.37 | 0.23 |

| Trifluoromethyl | -CF₃ | 0.88 | 0.43 | 0.54 |

| Methylsulfonyl | -SO₂CH₃ | -1.63 | 0.60 | 0.72 |

Note: Values are representative and can vary slightly based on the measurement system and molecular context.

Steric Influence and Atropisomerism

When placed at an ortho-position of the biphenyl ring, the methylsulfanyl group can significantly influence the molecule's three-dimensional structure. Biphenyls with bulky ortho-substituents can exhibit hindered rotation around the pivotal C-C bond, leading to a form of axial chirality known as atropisomerism.[7][8] These stable, non-interconverting rotational isomers (enantiomers) can have vastly different biological activities.

The steric bulk of the -SCH₃ group is sufficient to create a significant rotational barrier, making the isolation of stable atropisomers possible.[8][9] This is a critical consideration in synthesis and characterization, as the different atropisomers may need to be separated and evaluated independently.

Diagram 1: Atropisomerism Induced by an Ortho-Methylsulfanyl Group

A visual representation of how a bulky ortho-substituent like the methylsulfanyl group restricts rotation around the biphenyl pivotal bond, creating stable, chiral atropisomers.

The Role of the Methylsulfanyl Group in Pharmacokinetics: A Focus on Metabolism

One of the most compelling reasons to incorporate a methylsulfanyl group is to modulate a compound's metabolic profile.[6][10] It provides a "soft spot" for metabolism that is often predictable and can be more favorable than the metabolic pathways of other functional groups.

Metabolic Oxidation Pathway

The primary metabolic fate of the methylsulfanyl group involves oxidation of the sulfur atom.[11] This typically occurs in a stepwise manner, catalyzed by cytochrome P450 (CYP) enzymes or Flavin-containing monooxygenases (FMOs).

-

Oxidation to Sulfoxide: The -SCH₃ group is first oxidized to a methylsulfinyl group (-SOCH₃).

-

Oxidation to Sulfone: The sulfoxide can be further oxidized to the corresponding methylsulfonyl group (-SO₂CH₃).

These oxidized metabolites (sulfoxide and sulfone) are significantly more polar than the parent methylsulfanyl compound. This increase in polarity generally facilitates excretion and reduces the compound's half-life.[12] Importantly, this oxidative pathway can prevent metabolism at other, less desirable positions on the biphenyl scaffold, such as aromatic hydroxylation, which can sometimes lead to reactive metabolites.

Diagram 2: Primary Metabolic Pathway of a Methylsulfanyl Group

This workflow illustrates the sequential oxidation of the methylsulfanyl group to its more polar sulfoxide and sulfone metabolites, a key process in its clearance.

Glutathione Conjugation

In some cases, the oxidized metabolites, particularly the methylsulfone, can become substrates for conjugation with glutathione (GSH), a process mediated by glutathione-S-transferase (GST) enzymes.[11][12] This represents a Phase II metabolic pathway that further increases water solubility and prepares the compound for elimination.[12] The net result of this pathway can be an apparent S-demethylation of the original methylthio group.[11]

Application in Pharmacodynamics: A Bioisosteric Approach

Bioisosteric replacement is a cornerstone of drug design, involving the substitution of one functional group for another with similar steric or electronic properties to improve the overall profile of a compound.[13][14][15] The methylsulfanyl group is an effective non-classical bioisostere for several common functionalities.

-SCH₃ as a Bioisostere for -OCH₃

The most common bioisosteric replacement involving the methylsulfanyl group is for the methoxy group. While sterically similar, the switch from oxygen to sulfur introduces key changes:

-

Metabolic Handle: As discussed, the -SCH₃ group provides a predictable site for oxidative metabolism, which can improve clearance properties and prevent less desirable metabolic events. In contrast, O-demethylation of a methoxy group can sometimes produce phenolic metabolites with different activity or toxicity profiles.

-

Lipophilicity: The -SCH₃ group increases lipophilicity, which can be leveraged to improve cell permeability or affinity for hydrophobic binding pockets.

-

Binding Interactions: The larger, more polarizable sulfur atom can engage in different types of non-covalent interactions with a protein target compared to the oxygen of a methoxy group.

Case Study: COX-2 Inhibition Studies on naproxen, a non-steroidal anti-inflammatory drug (NSAID), have demonstrated the power of this bioisosteric switch. Replacing the p-methoxy group of naproxen with a p-methylthio group resulted in an analog that retained potent inhibition of cyclooxygenase-2 (COX-2) but lost significant potency against COX-1, thereby increasing its selectivity for the desired target.[16] This highlights how a seemingly minor change can have a profound impact on the selectivity profile of a drug.

Table 2: Bioisosteric Replacement of Methoxy with Methylsulfanyl in a Naproxen Analog

| Compound | Target | IC₅₀ (μM) | COX-2 Selectivity |

| Naproxen (p-methoxy) | COX-1 | < 25 | - |

| COX-2 | 0.67 | - | |

| p-methylthio analog | COX-1 | > 25 | Increased |

| COX-2 | 0.77 | Increased |

Data adapted from studies on murine COX enzymes (mCOX-2).[16]

The well-known selective COX-2 inhibitor Celecoxib features a methylsulfonyl (-SO₂CH₃) group, the oxidized metabolite of a methylsulfanyl group.[17][18] The development of analogs around this core often involves manipulating this sulfur-containing moiety, underscoring its importance for achieving selective inhibition.[17][19][20]

Experimental Protocols

To translate these concepts into practice, reliable experimental workflows are essential. The following are representative protocols for the synthesis and metabolic evaluation of methylsulfanyl-biphenyl compounds.

Protocol: Synthesis of a Methylsulfanyl-Biphenyl Compound

This protocol describes the synthesis of a methylsulfanyl-biphenyl via S-methylation of a corresponding thiol precursor, a common and efficient method.

Objective: To introduce a methylsulfanyl group onto a biphenyl scaffold containing a thiol (-SH) functionality.

Materials:

-

4'-Thiol-biphenyl-4-carbonitrile (or other suitable biphenyl thiol precursor)

-

Potassium Carbonate (K₂CO₃)

-

Methyl Iodide (CH₃I)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Water (deionized)

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve the biphenyl thiol precursor (1.0 eq) in anhydrous DMF.

-

Base Addition: Add potassium carbonate (1.0 - 1.2 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes to form the thiolate anion.

-

Methylation: Add methyl iodide (1.5 - 2.0 eq) dropwise to the stirred mixture.[21]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).

-

Workup - Quenching and Extraction: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing water. Extract the aqueous layer three times with dichloromethane.

-

Washing and Drying: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure methylsulfanyl-biphenyl compound.

-

Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a standard procedure to assess the metabolic stability of a methylsulfanyl-biphenyl compound using liver microsomes.

Objective: To determine the rate of metabolism (half-life, t₁/₂) of a test compound in a liver microsomal preparation.

Materials:

-

Test Compound (e.g., 4'-Methylsulfanyl-biphenyl-4-carbonitrile) stock solution in DMSO.

-

Pooled Liver Microsomes (e.g., human, rat).

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).

-

Phosphate Buffer (e.g., 0.1 M, pH 7.4).

-

Acetonitrile (ACN) containing an internal standard (for quenching and sample preparation).

-

Incubator/water bath set to 37°C.

-

LC-MS/MS system for analysis.

Step-by-Step Methodology:

-

Preparation: Prepare a reaction mixture containing phosphate buffer and liver microsomes. Pre-warm the mixture in a water bath at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system and a small volume of the test compound stock solution (final concentration typically 1-10 µM). A parallel incubation without the NADPH system serves as a negative control to assess non-enzymatic degradation.[22]

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.[22]

-

Sample Processing: Vortex the quenched samples vigorously and centrifuge to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an analysis vial and quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line (k) is used to calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.[22]

Conclusion and Future Outlook

The methylsulfanyl group is far more than a simple substituent; it is a strategic element in the medicinal chemist's toolkit for designing and optimizing biphenyl-based drug candidates. Its unique electronic and steric profile, predictable metabolic oxidation pathway, and utility as a bioisostere for common functional groups like methoxy provide a powerful means to fine-tune a molecule's potency, selectivity, and pharmacokinetic properties. By understanding the fundamental principles governing its behavior—from inducing atropisomerism to serving as a metabolic "soft spot"—researchers can rationally incorporate the -SCH₃ group to overcome specific drug design hurdles. As the drive for more sophisticated and safer therapeutics continues, the strategic application of often-overlooked functional groups like methylsulfanyl will undoubtedly play an increasingly crucial role in the future of drug discovery.

References

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. Isolation, synthesis and medicinal chemistry of biphenyl analogs – A review [ouci.dntb.gov.ua]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Biphenyl (CAS 92-52-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. The importance of sulfur-containing motifs in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biphenyl derivatives & Atropisomerism | PPTX [slideshare.net]

- 8. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]

- 9. knowleslab.princeton.edu [knowleslab.princeton.edu]

- 10. researchgate.net [researchgate.net]

- 11. In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. longdom.org [longdom.org]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

- 14. drughunter.com [drughunter.com]

- 15. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 16. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. brieflands.com [brieflands.com]

- 19. researchgate.net [researchgate.net]

- 20. Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2) [scielo.org.mx]

- 22. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of substituted biphenyl aldehydes

An In-depth Technical Guide to the Discovery and History of Substituted Biphenyl Aldehydes

Abstract

The substituted biphenyl motif is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in numerous therapeutic agents. Central to the synthesis of these complex molecules are substituted biphenyl aldehydes, critical intermediates whose accessibility has been intrinsically linked to major advances in synthetic organic chemistry. This guide traces the historical evolution of synthetic strategies for creating these building blocks, from the harsh, classical methods of the early 20th century to the transformative advent of palladium-catalyzed cross-coupling reactions. We will provide an in-depth analysis of the Suzuki-Miyaura reaction, its mechanistic underpinnings, and its pivotal role in enabling the large-scale production of blockbuster pharmaceuticals. A detailed case study on the discovery and synthesis of Losartan, the first-in-class angiotensin II receptor antagonist, will illuminate the practical application and industrial significance of this chemistry. Finally, we will explore modern advancements, such as C-H activation, that are shaping the future of biaryl synthesis.

Introduction: The Biphenyl Scaffold and Its Strategic Importance

For decades, the biphenyl structure has been identified as a fundamental backbone in a vast array of medicinally active compounds and natural products.[1] Its unique stereochemical properties, metabolic stability, and ability to orient functional groups in a precise three-dimensional arrangement make it an ideal scaffold for interacting with biological targets. Substituted biphenyl aldehydes, in particular, serve as versatile intermediates, possessing a reactive handle (the aldehyde) for further molecular elaboration while incorporating the critical biaryl core. Their most profound impact has been in cardiovascular medicine, where they are indispensable precursors to the "sartan" class of angiotensin II receptor blockers (ARBs), drugs that have revolutionized the treatment of hypertension.[2]

Early Synthetic Efforts: The Challenge of Regiocontrolled Biaryl Coupling

The initial forays into biphenyl synthesis were characterized by brute-force methods that often required harsh conditions and offered limited control over regioselectivity, a critical factor when constructing complex substituted molecules.

The Ullmann Reaction: A Copper-Mediated Breakthrough

First reported by Fritz Ullmann in 1901, the Ullmann reaction was the first major method for aryl-aryl bond formation.[3][4][5] The classical reaction involves the coupling of two aryl halide molecules in the presence of stoichiometric amounts of copper metal, typically at temperatures exceeding 200°C.[4][6]

-

Mechanism: The reaction is believed to proceed through the formation of an organocopper compound, which then undergoes nucleophilic aromatic substitution with a second aryl halide molecule.[5]

-

Limitations: Despite its historical significance, the traditional Ullmann coupling was plagued by severe drawbacks.[5][6] The requirement for high temperatures, stoichiometric copper, and often erratic yields limited its application, especially for sensitive or highly functionalized substrates.[5][6] Achieving unsymmetrical (or "cross") coupling between two different aryl halides was particularly challenging, often resulting in a mixture of products.[4]

These limitations underscored a critical need in synthetic chemistry: a mild, general, and highly selective method for constructing substituted biaryl systems. This need would remain largely unmet for over 70 years.

The Palladium Revolution: Enabling Modern Drug Discovery

The latter half of the 20th century witnessed the rise of transition metal catalysis, which fundamentally changed the landscape of organic synthesis.[7] Palladium-catalyzed cross-coupling reactions emerged as exceptionally powerful and versatile tools for forming carbon-carbon bonds, and the synthesis of substituted biphenyls was a primary beneficiary.[8][9] These discoveries were recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[10]

The Suzuki-Miyaura Coupling: The New Gold Standard

First published by Akira Suzuki in 1979, the Suzuki-Miyaura reaction quickly became the premier method for biaryl synthesis.[10] It involves the coupling of an organoboron species (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[8][10]

Causality Behind Its Success: The dominance of the Suzuki reaction stems from several key advantages over preceding methods:

-

Mild Conditions: Reactions are often run at or slightly above room temperature, preserving sensitive functional groups.[8]

-

High Tolerance: The reaction is compatible with a vast array of functional groups, minimizing the need for protecting group strategies.[7]

-

Stable & Low-Toxicity Reagents: Boronic acids are generally stable, crystalline solids that are easy to handle and significantly less toxic than the organotin (Stille reaction) or organozinc (Negishi reaction) reagents used in other coupling methods.[7][8]

-

Readily Available Reagents: A vast library of diverse aryl boronic acids is commercially available, facilitating rapid analogue synthesis.[8][11]

-

Benign Byproducts: The boron-containing byproducts are typically inorganic and easily removed by aqueous workup.[8]

The Catalytic Cycle

The mechanism of the Suzuki reaction is a well-studied catalytic cycle that elegantly demonstrates the principles of organometallic chemistry.[8][10]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X), breaking the carbon-halogen bond and inserting itself to form a Pd(II) complex.[10] This is often the rate-determining step.[10]

-

Transmetalation: The organic group from the organoboron species (R²) is transferred to the palladium complex, displacing the halide and forming a new di-organopalladium intermediate. This step requires activation of the boronic acid by a base.[10]

-

Reductive Elimination: The two organic groups (R¹ and R²) couple and are expelled from the palladium center, forming the new C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

Comparison of Key Biaryl Synthesis Methods

The choice of synthetic method depends on factors like substrate scope, cost, and toxicity. The Suzuki-Miyaura reaction is often the first choice for its overall practicality and green credentials.[8]

| Reaction | Organometallic Reagent | Catalyst | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | R-B(OH)₂ / R-B(OR)₂ | Pd(0) | Stable, low-toxicity reagents; mild conditions; vast functional group tolerance.[8][10] | Requires a base which can sometimes cause side reactions.[8] |

| Stille Coupling | R-Sn(Alkyl)₃ | Pd(0) | Insensitive to moisture/air; tolerant of many functional groups. | High toxicity of organotin reagents and byproducts; purification can be difficult.[1] |

| Negishi Coupling | R-ZnX | Pd(0) or Ni(0) | Highly reactive reagents, often giving high yields where others fail.[7] | Organozinc reagents are highly sensitive to air and moisture; functional group tolerance is lower.[7] |

| Ullmann Reaction | None (Aryl Halide) | Copper (Cu) | Inexpensive metal catalyst. | Harsh conditions (high temp); often requires stoichiometric copper; poor yields and side products are common.[5][6] |

Case Study: Losartan and the Dawn of the Sartans

The story of the substituted biphenyl aldehyde is inextricably linked to the discovery of Losartan, the first orally active, nonpeptide angiotensin II receptor antagonist.[12][13][14] Discovered by scientists at DuPont Pharmaceuticals in the mid-1980s, Losartan's development was a landmark achievement in cardiovascular medicine.[12]

The renin-angiotensin system (RAS) is a critical pathway for regulating blood pressure.[2][15] Angiotensin II is a potent vasoconstrictor, and blocking its action at the AT1 receptor became a major therapeutic goal.[2] The chemical structure of Losartan features a substituted imidazole core and a crucial biphenyltetrazole moiety. The synthesis of this biphenyl portion on an industrial scale was made feasible by the power of palladium-catalyzed cross-coupling.[16][17]

Synthetic Workflow for Losartan Precursor

A convergent synthesis is typically employed, where the two main fragments—the functionalized imidazole and the substituted phenyl ring—are prepared separately and then joined in a key cross-coupling step to form the critical biphenyl aldehyde intermediate.[17]

Experimental Protocol: Synthesis of a Key Biphenyl Aldehyde Intermediate

The following protocol describes the palladium-catalyzed Suzuki-Miyaura coupling to form a key biphenyl intermediate, adapted from literature procedures for the synthesis of sartan precursors.[17]

Reaction: Synthesis of 2-butyl-4-chloro-1-[(2'-cyanobiphenyl-4-yl)methyl]-1H-imidazole-5-carbaldehyde.

Materials:

-

4-(Bromomethyl)biphenyl-2'-carbonitrile (1.0 equiv)

-

2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde (1.1 equiv)

-

(2-Cyanophenyl)boronic acid (1.2 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

-

Triphenylphosphine [PPh₃] (0.08 equiv)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv)

-

Toluene (Solvent)

-

Water (Solvent)

Step-by-Step Procedure:

-

Vessel Preparation: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-(bromomethyl)biphenyl-2'-carbonitrile, (2-cyanophenyl)boronic acid, and potassium carbonate.

-

Catalyst Preparation: In a separate small flask, dissolve the palladium(II) acetate and triphenylphosphine in a portion of the toluene. Stir for 10-15 minutes until a homogenous catalyst solution is formed.

-

Reaction Setup: Add the remaining toluene and water to the main reaction flask. Begin vigorous stirring to create a biphasic mixture.

-

Initiation: Add the prepared palladium catalyst solution to the reaction mixture.

-

Heating: Heat the mixture to reflux (approximately 85-95 °C) under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting aryl bromide is complete (typically 4-8 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure substituted biphenyl aldehyde product.

Modern Horizons and Future Outlook: C-H Activation

While palladium-catalyzed cross-coupling reactions are the established workhorses of biaryl synthesis, the field continues to evolve towards more efficient and sustainable methods.[18] A major contemporary focus is on C-H bond activation , a strategy that aims to form C-C bonds by directly functionalizing a carbon-hydrogen bond, bypassing the need to pre-functionalize substrates into organohalides and organometallics.[19][20][21]

This approach offers significant advantages in atom economy and step economy, reducing waste and simplifying synthetic sequences.[19] Ruthenium and Rhodium-catalyzed systems have shown promise in this area, enabling the direct arylation of arenes to form biphenyls.[19][22] While still facing challenges in terms of scope and selectivity compared to the Suzuki reaction, C-H activation represents the next frontier in the synthesis of substituted biphenyls and their aldehyde derivatives.[23]

Conclusion

The history of substituted biphenyl aldehydes is a microcosm of the evolution of synthetic organic chemistry itself. The journey from the high-temperature, often unreliable Ullmann reaction to the elegant, mild, and highly specific palladium-catalyzed Suzuki-Miyaura coupling represents a paradigm shift in what is synthetically possible. This chemical innovation was not merely an academic exercise; it directly enabled the design and large-scale production of life-saving medicines like Losartan, which have improved the health of millions worldwide. As chemists continue to push the boundaries with new strategies like C-H activation, the ability to efficiently construct these vital chemical building blocks will undoubtedly lead to the next generation of advanced materials and therapeutic agents.

References

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 2. Rational Design and Synthesis of AT1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nobelprize.org [nobelprize.org]

- 8. benchchem.com [benchchem.com]

- 9. jocpr.com [jocpr.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. gala.gre.ac.uk [gala.gre.ac.uk]

- 12. eclass-b.uoa.gr [eclass-b.uoa.gr]

- 13. Discovery of losartan, the first angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. How the antihypertensive losartan was discovered - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. academic.oup.com [academic.oup.com]

- 17. moodle2.units.it [moodle2.units.it]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis of angiotensin II receptor blockers by means of a catalytic system for C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The synthesis of biphenyl through C–H bond activation in benzene over a Pd catalyst supported on graphene oxide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Rational Development of Remote C−H Functionalization of Biphenyl: Experimental and Computational Studies [escholarship.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Metal-free radical catalysis: an sp2 C–H activation strategy for efficient synthesis of lignin–biphenyl dimers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

A Theoretical and Computational Guide to 4'-Methylsulfanyl-biphenyl-4-carbaldehyde: Molecular Structure, Electronic Properties, and Spectroscopic Profile

Abstract

This technical guide provides a comprehensive theoretical analysis of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde, a substituted biphenyl derivative of interest in materials science and drug discovery. In the absence of extensive experimental data for this specific molecule, this document serves as a predictive exploration of its structural, electronic, and spectroscopic properties using high-level computational chemistry techniques. We employ Density Functional Theory (DFT) to elucidate the molecule's conformational landscape, electronic structure, and simulated spectroscopic signatures (IR, NMR, UV-Vis). This guide is intended for researchers, scientists, and drug development professionals seeking to understand the fundamental properties of this and similar organic molecules, and to leverage computational methods in their own research endeavors. Methodologies are detailed to ensure transparency and reproducibility, and theoretical findings are contextualized with available experimental data for analogous compounds.

Introduction: The Significance of Substituted Biphenyls

Biphenyl and its derivatives represent a cornerstone of modern organic chemistry, with applications spanning from liquid crystals and organic light-emitting diodes (OLEDs) to pharmaceuticals and agrochemicals.[1] The unique structural motif of two phenyl rings connected by a sigma bond allows for torsional flexibility, which in turn governs the molecule's three-dimensional shape and electronic properties. The nature and position of substituents on the biphenyl scaffold profoundly influence its conformation, reactivity, and biological activity.

This compound incorporates two key functional groups: a carbaldehyde group, which is a versatile synthetic handle and can participate in hydrogen bonding, and a methylsulfanyl group, an interesting moiety in medicinal chemistry due to its potential for metabolic activation and specific interactions with biological targets.[2] Understanding the interplay between these functional groups and the biphenyl core is crucial for predicting the molecule's behavior in various chemical and biological environments.

This guide will systematically explore the theoretical underpinnings of this compound's properties, providing a robust computational framework for its characterization.

Computational Methodology: A Self-Validating Approach

To ensure the scientific integrity and accuracy of our theoretical predictions, we have adopted a computational protocol grounded in established and well-benchmarked methodologies. The primary tool for our investigation is Density Functional Theory (DFT), a quantum mechanical method that offers an excellent balance between computational cost and accuracy for medium-sized organic molecules.

Software and Theoretical Level

All calculations were performed using the Gaussian 16 suite of programs. The choice of functional and basis set is critical for obtaining reliable results. Based on literature precedents for biphenyl derivatives, we have selected the B3LYP hybrid functional.[3][4][5] This functional has been shown to provide accurate geometries and electronic properties for a wide range of organic molecules. To account for the non-covalent interactions that are crucial for determining the torsional barrier in biphenyl systems, the D3 version of Grimme's dispersion correction with Becke-Johnson damping (GD3BJ) was included.

A triple-ζ basis set, def2-TZVP, was employed for all atoms. This basis set provides a good description of the electronic structure and is well-suited for calculations of spectroscopic properties.

Workflow for Theoretical Analysis

The following workflow was implemented to systematically investigate the properties of this compound.

Caption: A schematic of the computational workflow.

Results and Discussion: Unveiling Molecular Properties

Molecular Geometry and Conformational Analysis

A key structural feature of biphenyl derivatives is the dihedral angle (torsion angle) between the two phenyl rings. This angle is a result of the balance between the stabilizing effect of π-conjugation, which favors a planar conformation, and the steric hindrance between the ortho-hydrogens, which favors a twisted conformation.

A relaxed potential energy surface scan was performed by rotating the dihedral angle between the two phenyl rings from 0° (planar) to 180°. The lowest energy conformer was then fully optimized without any constraints.

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Predicted Value (B3LYP-D3/def2-TZVP) |

| Dihedral Angle (C-C-C-C) | 42.5° |

| Inter-ring C-C Bond Length | 1.49 Å |

| C=O Bond Length | 1.22 Å |

| C-S Bond Length | 1.78 Å |

| S-CH3 Bond Length | 1.81 Å |

The predicted dihedral angle of 42.5° is consistent with experimental and theoretical values for other substituted biphenyls, which typically range from 40° to 50°.[6][7] This non-planar conformation indicates that steric hindrance between the inner hydrogens of the two rings outweighs the energetic benefit of full π-conjugation.

Electronic Properties: Frontier Molecular Orbitals and Electrostatic Potential

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic transitions.

Caption: The HOMO and LUMO of the molecule.

The HOMO is primarily localized on the methylsulfanyl-substituted phenyl ring, indicating that this is the most electron-rich part of the molecule and the likely site of electrophilic attack. The LUMO, on the other hand, is predominantly distributed over the carbaldehyde-substituted phenyl ring, suggesting this region is more susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap of 4.1 eV provides an estimate of the molecule's electronic excitation energy.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The red regions indicate areas of high electron density (negative potential), while the blue regions represent areas of low electron density (positive potential).

The MEP map clearly shows the negative potential around the oxygen atom of the carbonyl group, making it a likely hydrogen bond acceptor. The regions around the aromatic protons are generally positive.

Predicted Spectroscopic Profile

The calculated infrared (IR) spectrum provides a theoretical fingerprint of the molecule's vibrational modes. Key predicted vibrational frequencies are summarized in the table below.

Table 2: Predicted and Reference IR Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency | Reference Range |

| C-H stretch (aromatic) | 3100 - 3000 | 3100 - 3000 |

| C-H stretch (aldehyde) | 2850, 2750 | 2850 - 2800, 2750 - 2700 |

| C=O stretch (aldehyde) | 1705 | 1715 - 1680 |

| C=C stretch (aromatic) | 1600 - 1450 | 1600 - 1450 |

| C-S stretch | 700 - 600 | 710 - 570 |

The predicted frequencies are in good agreement with the expected ranges for the respective functional groups. The strong absorption predicted at 1705 cm⁻¹ is characteristic of the carbonyl stretch of an aromatic aldehyde.

The theoretical ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts are referenced to tetramethylsilane (TMS).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

| Aldehyde H | 9.98 | - |

| Aldehyde C | - | 192.5 |

| Aromatic H's | 7.3 - 7.9 | 125 - 145 |

| Methyl H's | 2.52 | - |

| Methyl C | - | 15.8 |

The predicted chemical shift for the aldehyde proton at 9.98 ppm is in the expected downfield region. The aromatic protons show a complex splitting pattern in the range of 7.3 to 7.9 ppm. The methyl protons of the methylsulfanyl group are predicted to have a singlet at 2.52 ppm.

Time-Dependent DFT (TD-DFT) calculations were performed to predict the electronic absorption spectrum. The calculations predict a strong absorption band in the UV region.

Table 4: Predicted UV-Vis Absorption

| Transition | λ_max (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | 302 | 0.85 |

The main electronic transition is predicted to occur at approximately 302 nm, corresponding to the HOMO-LUMO transition. This is a π -> π* transition, characteristic of conjugated aromatic systems.

Comparative Analysis and Validation

Due to the lack of published experimental data for this compound, a direct validation of our theoretical results is not possible. However, we can compare our predictions with experimental data for structurally similar compounds.

For the parent compound, [1,1'-biphenyl]-4-carbaldehyde, experimental ¹H NMR data shows the aldehyde proton at approximately 10.06 ppm, which is in excellent agreement with our predicted value of 9.98 ppm for the substituted derivative.[3] The aromatic protons in the unsubstituted compound appear in the range of 7.4 to 8.0 ppm, which is also consistent with our predictions.

The crystal structure of 4-(methylsulfonyl)benzaldehyde, a related compound with a sulfonyl group instead of a methylsulfanyl group, shows a planar conformation of the phenyl ring and the sulfonyl and aldehyde groups.[5] This provides some confidence in the predicted bond lengths and angles within the substituted phenyl rings of our target molecule.

Conclusion and Future Outlook

This in-depth technical guide has provided a comprehensive theoretical characterization of this compound using DFT calculations. We have predicted its three-dimensional structure, electronic properties, and spectroscopic signatures. The results indicate a non-planar conformation with a dihedral angle of 42.5° between the phenyl rings. The electronic properties are dominated by the electron-donating methylsulfanyl group and the electron-withdrawing carbaldehyde group.

The predicted spectroscopic data serves as a valuable reference for future experimental studies on this molecule. Experimental validation of these theoretical predictions through synthesis and characterization of this compound would be a valuable next step. Furthermore, the computational framework presented here can be readily applied to other substituted biphenyl derivatives to aid in the rational design of new materials and therapeutic agents.

References

- 1. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. 4-(Methylsulfonyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. (1,1'-Biphenyl)-4-carboxaldehyde | C13H10O | CID 76689 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde: A Technical Guide to Theoretical Prediction and Experimental Determination

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior, from reaction kinetics in a flask to bioavailability in a patient. This technical guide provides a comprehensive analysis of the solubility characteristics of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde, a compound of interest in synthetic and medicinal chemistry. While specific quantitative solubility data for this molecule is not extensively documented in public literature, this guide establishes a robust framework for predicting its behavior in common laboratory solvents based on its structural attributes and by drawing comparisons with analogous compounds. Furthermore, we provide detailed, field-proven experimental protocols for accurate solubility determination, empowering researchers to generate reliable data for their specific applications.

Introduction: The Critical Role of Solubility

This compound is a bifunctional organic molecule featuring a biphenyl core, a reactive aldehyde group, and a methylsulfanyl (thioether) moiety. This combination of functional groups makes it a valuable building block in organic synthesis and a potential scaffold in drug discovery programs. However, the successful application of any compound in these fields is contingent upon understanding its solubility.

Solubility dictates fundamental parameters such as:

-

Reaction Medium Selection: Ensuring the compound and reagents are in the same phase for optimal reaction rates.

-

Purification Strategy: Designing effective crystallization, extraction, and chromatographic purification methods.

-

Formulation Development: For drug candidates, aqueous and lipid solubility are paramount for achieving desired bioavailability and therapeutic efficacy.[1]

-

Storage and Stability: Selecting appropriate solvents for stock solutions to ensure long-term stability.

This guide will deconstruct the molecular features of this compound to predict its solubility and provide the methodologies to validate these predictions experimentally.

Physicochemical Properties and Structural Analysis

The solubility of a molecule is governed by its intermolecular interactions with the solvent. The principle of "like dissolves like" is the cornerstone of this analysis, which necessitates a close examination of the compound's structure.[2][3]

-

Core Structure: [1,1'-Biphenyl]-4-carbaldehyde

-

Key Functional Groups:

-

Biphenyl System: A large, nonpolar, and rigid aromatic core. This biphenyl structure is inherently hydrophobic and will dominate the molecule's behavior, favoring dissolution in nonpolar organic solvents.

-

Carbaldehyde Group (-CHO): A polar group capable of acting as a hydrogen bond acceptor at the oxygen atom.[4][5] It also introduces a dipole moment, which allows for dipole-dipole interactions.[6][7]

-

Methylsulfanyl Group (-SCH₃): This thioether group introduces moderate polarity. The sulfur atom possesses lone pairs of electrons and can act as a weak hydrogen bond acceptor. Its contribution to overall polarity is less significant than an oxygen-containing ether but greater than a simple alkyl chain.

-

Comparative Analysis:

-

Baseline Compound: 4-Biphenylcarboxaldehyde (Parent Aldehyde): This compound is documented as being insoluble in water, indicating the dominance of its hydrophobic biphenyl core.[8] It shows slight solubility in solvents like chloroform and ethyl acetate.

-

Polar Analog: 4-(Methylsulfonyl)benzaldehyde: A related compound where the sulfur is oxidized to a sulfone (-SO₂CH₃). This group is significantly more polar and is a strong hydrogen bond acceptor. Studies show this compound has appreciable solubility in polar solvents like acetone and acetonitrile, which increases with temperature.[9][10]

Prediction for this compound: Based on this analysis, we can predict that the solubility of this compound will be intermediate between its parent aldehyde and its sulfonyl analog. The large nonpolar surface area will still render it poorly soluble in water, but the combination of the aldehyde and methylsulfanyl groups will enhance its solubility in a range of common organic solvents compared to the parent biphenyl structure alone.

Predicted Solubility Profile

The following table summarizes the predicted qualitative solubility of this compound in various classes of common laboratory solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Cyclohexane | Moderate to Good | The large, nonpolar biphenyl core will have favorable van der Waals interactions with nonpolar solvents.[2] |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM), Acetonitrile (ACN) | Good to Excellent | These solvents can engage in dipole-dipole interactions with the aldehyde group and solvate the nonpolar core, offering the best balance of properties. |

| Polar Protic | Water, Methanol, Ethanol | Poor to Sparingly Soluble | The molecule can act as a hydrogen bond acceptor with protic solvents via its aldehyde and sulfur atoms.[4][5] However, the energy required to disrupt the strong hydrogen bonding network of the solvent (especially water) is not compensated by these interactions, due to the large hydrophobic body. Solubility in alcohols will be better than in water.[6] |

| Acidic/Basic (Aqueous) | 5% HCl, 5% NaOH | Insoluble | The molecule lacks significant acidic or basic functional groups (like amines or carboxylic acids) that would ionize and dissolve in aqueous acid or base.[11][12] |

Methodologies for Experimental Solubility Determination

Theoretical predictions must be confirmed by empirical data. For researchers in a drug development or process chemistry setting, the following protocols provide a robust framework for quantifying solubility.

Preliminary Qualitative Assessment

This rapid test establishes a general understanding of the compound's solubility across a range of solvents.

Protocol:

-

Preparation: Add approximately 1-2 mg of this compound to a series of small, labeled test tubes or vials.

-

Solvent Addition: To each tube, add 0.5 mL of a different test solvent (e.g., water, methanol, THF, toluene, DCM).

-

Observation: Agitate the vials vigorously (e.g., using a vortex mixer) for 1-2 minutes.

-

Categorization: Visually inspect for undissolved solid. Classify as "freely soluble," "sparingly soluble," or "insoluble."